trans-Ethyl-butyl-diazene

Description

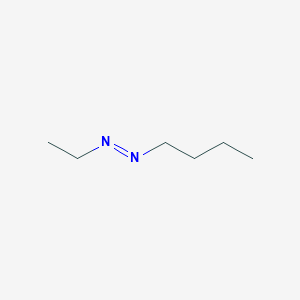

trans-Ethyl-butyl-diazene (C₆H₁₂N₂) is an azo compound characterized by a diazene functional group (N=N) bonded to ethyl and butyl substituents in a trans configuration.

Properties

CAS No. |

65586-04-1 |

|---|---|

Molecular Formula |

C6H14N2 |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

butyl(ethyl)diazene |

InChI |

InChI=1S/C6H14N2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3 |

InChI Key |

KUKOCELBCPFDKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl-butyl-diazene typically involves the reaction of ethyl and butyl groups with diazene precursors under controlled conditions. One common method involves the photolysis of asymmetrically substituted diazenes in solution and crystalline states . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired trans configuration.

Industrial Production Methods: Industrial production of this compound may involve large-scale photolysis or other chemical processes that can be scaled up. The exact methods can vary depending on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl-butyl-diazene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of nitrogen oxides.

Reduction: Reduction reactions can produce amines or other nitrogen-containing compounds.

Substitution: Substitution reactions may involve the replacement of one of the alkyl groups with another functional group.

Common Reagents and Conditions: Common reagents used in these reactions include Lewis acids, reducing agents like sodium borohydride, and oxidizing agents. The conditions often involve specific temperatures and solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, photolysis can yield radicals such as biphenyl-4-yl-1-methyl-ethyl and tert-butyl radicals .

Scientific Research Applications

Chemistry: In chemistry, trans-Ethyl-butyl-diazene is used as a radical photoinitiator and a probe for studying cage effects in fluid media .

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the production of polymers and other materials where controlled radical reactions are required.

Mechanism of Action

The mechanism by which trans-Ethyl-butyl-diazene exerts its effects involves the formation of radicals upon photolysis. These radicals can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on trans-Ethyl-butyl-diazene is absent in the provided evidence, insights can be drawn from studies on structurally or functionally related compounds. Ethylbenzene, a hydrocarbon with an ethyl group attached to a benzene ring, serves as a case study for pharmacokinetic modeling and toxicity assessment. Below is a comparative analysis extrapolated from methodologies applied to ethylbenzene and its analogs:

Table 1: Key Properties and Toxicological Data of Ethylbenzene and Hypothetical Analogs

*Predictions based on structural analogs and computational models.

Pharmacokinetic Behavior

Ethylbenzene’s PBPK (physiologically based pharmacokinetic) model was developed using six structurally similar chemicals, highlighting the importance of logP, molecular weight, and metabolic stability in predicting tissue distribution and clearance .

Toxicity and Mechanisms

Ethylbenzene exhibits neurotoxic and carcinogenic effects linked to reactive epoxide metabolites . In contrast, this compound’s toxicity could derive from nitrogen-based reactive intermediates (e.g., nitrosamines), though empirical data is lacking. Methods for mitigating toxicity, such as reducing body burden via enhanced renal excretion (as suggested for ethylbenzene ), may require modification for diazenes due to differing metabolic pathways.

Stability and Environmental Impact

Ethylbenzene’s environmental persistence is influenced by volatility and microbial degradation rates . This compound’s N=N bond may confer photolability, leading to faster degradation under UV exposure, a property absent in ethylbenzene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.